Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Overview
Description
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is a chemical compound with the molecular formula C8H6NNaO4S and a molecular weight of 235.19 g/mol . This compound belongs to the class of benzo[d]isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate typically involves the reaction of benzo[d]isoxazole with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium Benzo[d]isoxazol-3-ylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate involves its interaction with specific molecular targets. One of the key targets is the voltage-gated sodium channel NaV1.1, which plays a critical role in the propagation of electrical signals in neurons. By selectively blocking this channel, the compound can modulate neuronal activity and exhibit anticonvulsant effects.
Comparison with Similar Compounds
Benzo[d]isoxazole: A parent compound with similar structural features but lacking the sulfonate group.
Benzo[d]isoxazol-3-ylmethanesulfonamide: A derivative with a sulfonamide group instead of a sulfonate group.
Benzo[d]isoxazol-3-ylmethanesulfonic acid: A compound with a sulfonic acid group instead of a sulfonate group.
Uniqueness: Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable reagent in organic synthesis and a potential therapeutic agent .
Properties
CAS No. |
73101-64-1 |
---|---|
Molecular Formula |
C8H7NNaO4S |
Molecular Weight |
236.20 g/mol |
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethanesulfonate |
InChI |
InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12); |
InChI Key |
HVFBXSXWWLOVTO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
73101-64-1 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt; Zonisamide Related Compound A; |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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